4-Ethylpyrrolo[1,2-a]pyrazine

Lipophilicity CNS Permeability ADME

4-Ethylpyrrolo[1,2-a]pyrazine (C9H10N2, MW 146.19 g/mol) is a bicyclic heteroaromatic scaffold in which a pyrrole ring is fused to a pyrazine ring, with an ethyl substituent at the 4-position of the pyrazine moiety. The pyrrolo[1,2-a]pyrazine core is recognized as a privileged structure in medicinal chemistry, serving as a pharmacophore for kinase inhibitors (JAK, SYK, PIM), anticonvulsants, and antimicrobial agents.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 158945-92-7
Cat. No. B115901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpyrrolo[1,2-a]pyrazine
CAS158945-92-7
SynonymsPyrrolo[1,2-a]pyrazine, 4-ethyl- (9CI)
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=CN=CC2=CC=CN21
InChIInChI=1S/C9H10N2/c1-2-8-6-10-7-9-4-3-5-11(8)9/h3-7H,2H2,1H3
InChIKeyAZUPDJOGIIPFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpyrrolo[1,2-a]pyrazine (CAS 158945-92-7) Procurement & Selection Guide


4-Ethylpyrrolo[1,2-a]pyrazine (C9H10N2, MW 146.19 g/mol) is a bicyclic heteroaromatic scaffold in which a pyrrole ring is fused to a pyrazine ring, with an ethyl substituent at the 4-position of the pyrazine moiety. The pyrrolo[1,2-a]pyrazine core is recognized as a privileged structure in medicinal chemistry, serving as a pharmacophore for kinase inhibitors (JAK, SYK, PIM), anticonvulsants, and antimicrobial agents [1][2]. The 4-ethyl derivative specifically presents a defined increase in lipophilicity (LogP ~1.90) and steric bulk compared to the unsubstituted parent and the 4-methyl analog, making it a preferred scaffold intermediate when modulation of lipophilicity or steric profile is required in lead optimization programs .

Why 4-Ethylpyrrolo[1,2-a]pyrazine Cannot Be Substituted by Generic Pyrrolopyrazine Analogs


The pyrrolo[1,2-a]pyrazine scaffold is highly sensitive to the nature and position of substituents, which govern lipophilicity, electronic distribution, and steric interactions with biological targets [1]. Simply interchanging 4-ethylpyrrolo[1,2-a]pyrazine with the unsubstituted parent (CAS 274-45-3) or the 4-methyl analog (CAS 64608-60-2) will alter logP by up to 0.9 units and modify boiling point by >60°C, affecting both reaction conditions and the ADME profile of downstream derivatives . Furthermore, the regioisomeric 1-ethylpyrrolo[1,2-a]pyrazine (CAS 106100-41-8) places the ethyl group on the pyrrole nitrogen rather than the pyrazine carbon, leading to a different electron density distribution that directs electrophilic substitution to distinct positions [2]. These differences mandate explicit selection of the 4-ethyl derivative when structure-activity relationship (SAR) studies or synthetic routes require a C4-alkylated pyrazine motif.

Quantitative Differentiation Evidence for 4-Ethylpyrrolo[1,2-a]pyrazine vs. Key Analogs


LogP as a Determinant of Lipophilicity-Dependent Biological Performance

4-Ethylpyrrolo[1,2-a]pyrazine exhibits a predicted LogP of 1.90, substantially higher than the unsubstituted parent scaffold (LogP 1.00) and the 4-methyl analog (LogP 1.46) . The 0.90 log unit increase over the parent represents an approximately 8-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and CNS penetration potential for derived compounds [1]. This difference is operationally meaningful for medicinal chemists optimizing blood-brain barrier penetration.

Lipophilicity CNS Permeability ADME Medicinal Chemistry

Boiling Point Differentiation for Purification Strategy Selection

4-Ethylpyrrolo[1,2-a]pyrazine has a predicted boiling point of 230–240°C at atmospheric pressure, whereas the 4-methyl analog boils at approximately 140°C at reduced pressure (15 Torr) . The significantly higher boiling point of the ethyl derivative necessitates different isolation and purification strategies (e.g., column chromatography preferred over short-path distillation) and affects the choice of high-temperature reactions where the scaffold is used directly as a reactant or solvent-compatible building block.

Boiling Point Distillation Purification Process Chemistry

Density and Molecular Volume: Implications for Formulation and Scale-Up

The predicted density of 4-ethylpyrrolo[1,2-a]pyrazine is 1.08 g/cm³, slightly lower than the 4-methyl analog (1.11 g/cm³) and the parent (1.10 g/cm³) [1]. The lower density correlates with a larger molar volume (approx. 135 cm³/mol) due to the ethyl substituent. For solid-form development or high-concentration solution formulation, this density difference can affect bulk handling properties and the achievable concentration in organic solvents.

Density Molecular Volume Formulation Process Scale-Up

Regioisomeric Differentiation: 4-Ethyl vs. 1-Ethyl Substitution Directs Electrophilic Reactivity

In pyrrolo[1,2-a]pyrazines, the position of the alkyl substituent governs the site of electrophilic attack. Studies on trifluoroacetylation demonstrate that C-1 substituted pyrrolo[1,2-a]pyrazines undergo electrophilic substitution at C-6, while C-4 substituted analogs (such as 4-ethylpyrrolo[1,2-a]pyrazine) direct substitution to different positions due to altered electron density distribution [1]. Although quantitative rate data for 4-ethyl specifically are not reported, the class-level inference from analogous C-4 aryl-substituted systems indicates that 4-alkyl substitution reduces electron density at C-6, making C-8 or C-3 the preferred sites for electrophilic functionalization. This regiochemical divergence is critical for synthetic planning in complex molecule construction.

Regioselectivity Electrophilic Substitution Synthetic Chemistry Late-Stage Functionalization

Available Purity Grades and Vendor Certified Specifications

Commercially, 4-ethylpyrrolo[1,2-a]pyrazine is routinely supplied at 95% purity (typical for research-grade building blocks), with some vendors offering 99% HPLC purity for demanding synthetic applications . In contrast, the 4-methyl analog is more commonly available at 95% only, and the 1-ethyl isomer often lacks certified purity documentation at comparable levels. For kilogram-scale procurement, the availability of a 99% HPLC-grade product (with packaging options of 1G, 50G, 100G, 500G, 1KG) provides a verifiable quality advantage when synthetic reproducibility requires high-purity starting material .

Purity Quality Control Procurement Specification HPLC

Application Scenarios for 4-Ethylpyrrolo[1,2-a]pyrazine Based on Quantitative Evidence


CNS Drug Discovery: Lead Optimization Requiring Enhanced Lipophilicity

In CNS-targeted programs where the pyrrolo[1,2-a]pyrazine scaffold is the core pharmacophore, 4-ethylpyrrolo[1,2-a]pyrazine is the preferred intermediate when the target product profile demands LogP > 1.5 for adequate blood-brain barrier penetration. The ΔLogP of +0.44 over 4-methyl and +0.90 over the parent scaffold directly supports this selection, as predicted by CNS MPO desirability scores [1].

Kinase Inhibitor Library Synthesis: C4-Substituted Scaffold for SAR Exploration

Given the prominence of pyrrolo[1,2-a]pyrazine derivatives as JAK, SYK, and PIM kinase inhibitors [2], the 4-ethyl derivative serves as a key building block for generating compound libraries with systematic variation at the C4 position. Its distinct steric and electronic profile, compared to 4-methyl or 4-H analogs, enables probing hydrophobic pocket interactions in kinase active sites.

Regioselective Derivatization: C8 or C3 Functionalization via Electrophilic Substitution

For synthetic routes requiring late-stage functionalization at C8 or C3 of the pyrrolopyrazine core, 4-ethylpyrrolo[1,2-a]pyrazine is the appropriate substrate, as class-level evidence indicates that C4 substitution redirects electrophilic attack away from C6 [3]. This regiochemical control is not achievable with the 1-ethyl regioisomer.

Process Chemistry Scale-Up: Procurement of High-Purity Bulk Intermediate

When transitioning from discovery to preclinical development, the availability of 4-ethylpyrrolo[1,2-a]pyrazine at 99% HPLC purity in multi-kilogram packaging makes it the compound of choice over analogs that lack certified high-purity bulk supply, minimizing impurity-related batch failures in regulated GMP synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethylpyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.